molecular formula C15H21N3O4 B13334375 tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B13334375
M. Wt: 307.34 g/mol
InChI Key: QVRFPLNIVVRWPW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a nitropyridinyl moiety. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol (estimated). The Boc group enhances solubility in organic solvents and stabilizes the piperidine amine during synthetic processes .

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)12-4-5-13(16-10-12)18(20)21/h4-5,10-11H,6-9H2,1-3H3

InChI Key

QVRFPLNIVVRWPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting Materials: 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt (photocatalyst), and an oxidant.
  • Conditions: Anhydrous dichloroethane as solvent, blue LED irradiation, oxygen atmosphere, and a controlled temperature environment.

Procedure:

  • Mix 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt (0.01 mmol, 0.1 equivalents), and 2,2,6,6-tetramethylpiperidine-N-oxide (0.1 mmol, 0.5 equivalents) in anhydrous dichloroethane.
  • Replace the reaction atmosphere with oxygen three times to ensure an oxidative environment.
  • Irradiate with blue LED light for approximately 10 hours at room temperature.
  • Post-reaction, the mixture is filtered, and the target compound is purified via column chromatography, yielding approximately 95% of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Key Notes:

  • The use of acridine salt as a photocatalyst enables the reaction to proceed under mild, environmentally friendly conditions.
  • The method avoids heavy metals and hydrogen environments, making it safer and cost-effective.
  • The reaction pathway effectively shortens synthesis, reduces byproducts, and enhances yield.

Classical Nitration and Coupling Strategy

Traditional synthetic routes involve nitration of pyridine derivatives, followed by coupling with piperazine, and protection with tert-butyl groups.

Stepwise Procedure:

  • Nitration of Pyridine:

    • React pyridine with a nitrating mixture of nitric acid and sulfuric acid under low temperature (0–5°C) to introduce the nitro group at the 6-position, yielding 6-nitropyridine-3-amine.
  • Coupling with Piperazine:

    • The nitrated pyridine derivative is then coupled with piperazine derivatives (e.g., 4-bromo-piperidine) via nucleophilic substitution or Buchwald-Hartwig amination.
    • Catalysts such as palladium complexes or base-mediated conditions facilitate the coupling.
  • Protection with tert-Butyl Chloroformate:

    • The free amine on piperazine is protected with tert-butoxycarbonyl (Boc) anhydride in dichloromethane with triethylamine as base.
    • This step stabilizes the amine during subsequent reactions and yields the final protected intermediate.

Reaction Conditions & Yields:

Step Reagents Conditions Yield Notes
Nitration HNO₃ / H₂SO₄ 0–5°C, controlled addition ~80-90% Over-nitration avoided by temperature control
Coupling Nitrated pyridine + piperazine derivative Base (e.g., K₂CO₃), Pd catalyst ~70-85% Purification via column chromatography
Boc Protection Boc anhydride Room temperature, DCM, TEA ~90% Ensures stability of the amino group

Advantages & Limitations:

  • Well-established and scalable.
  • Requires multiple steps and careful control of reaction conditions.
  • Generates potential nitration byproducts, necessitating thorough purification.

Reduction of Nitro to Amino Derivative

In some protocols, the nitro group is reduced to an amino group post-nitration, followed by subsequent functionalization.

Procedure:

  • Use catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) in ethanol or other suitable solvents.
  • Reaction times typically range from 3–6 hours.
  • The amino derivative is then protected with Boc groups to afford the target compound.

Reaction Example:

4-(6-Nitropyridin-3-yl)piperazine + Pd/C, H₂ → 4-(6-Aminopyridin-3-yl)piperazine
  • Followed by Boc protection to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and optimized catalytic systems are employed to improve safety, yield, and environmental impact. The photocatalytic method described above is particularly promising for industrial adaptation due to its simplicity and green chemistry profile.

Summary of Key Data

Methodology Starting Materials Key Conditions Yield Advantages
Photocatalytic One-Step 2-Aminopyridine, piperazine-1-tert-butyl formate Blue LED, oxygen atmosphere, acridine salt catalyst ~95% Environmentally friendly, high yield, simplified process
Nitration + Coupling Pyridine, nitrating acids, piperazine derivatives Controlled temperature, palladium catalysis 70–90% Well-established, scalable
Reduction + Boc Protection Nitro derivative, Pd/C, H₂ Hydrogenation, Boc anhydride 80–90% Common industrial approach

Final Notes

The choice of synthesis depends on scale, available equipment, and environmental considerations. The photocatalytic method represents a significant advancement, offering a streamlined, safer, and more sustainable route. Traditional methods remain valuable for their robustness and established protocols, especially in industrial settings.

All methods emphasize the importance of careful reaction monitoring, purification, and safety protocols, especially when handling nitrating agents and nitro compounds.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the pyridine ring undergoes reduction to form amines, a critical step in synthesizing bioactive intermediates.

Reaction Type Reagents/Conditions Product Key Features
Catalytic HydrogenationH₂, Pd/C (10–20 mol%), EtOH/THF, 25–50°Ctert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylateHigh selectivity for nitro reduction; avoids Boc-group cleavage .
Chemical ReductionFe/HCl, NH₄Cl, H₂O/EtOH, refluxSame as aboveCost-effective but lower yields (~70%).

Mechanistic Insight :

  • Hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, forming an amine through nitroso and hydroxylamine intermediates.

  • Acidic Fe/HCl reduces nitro via a single-electron transfer pathway .

Deprotection of the tert-Butyl Carbamate (Boc) Group

The Boc group is cleaved under acidic conditions to yield a free piperidine amine.

Reaction Type Reagents/Conditions Product Applications
Acidic HydrolysisHCl (4M in dioxane), 25°C, 2–4 hrs4-(6-Nitropyridin-3-yl)piperidine hydrochloridePrepares intermediates for further functionalization .
TFA TreatmentTrifluoroacetic acid (TFA), CH₂Cl₂, 0°CSame as aboveFaster deprotection (<1 hr) with high yield (~95%).

Notes :

  • The nitro group remains intact during Boc deprotection, enabling sequential modifications .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions.

Reaction Type Reagents/Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0–5°Ctert-Butyl 4-(6-nitropyridin-3-yl)-2-nitropiperidine-1-carboxylateMeta-directing effect of nitro group.
HalogenationCl₂, FeCl₃, CH₂Cl₂, 25°C5-Chloro-6-nitropyridin-3-yl derivativeLimited reactivity due to deactivation by nitro.

Limitations :

  • The nitro group strongly deactivates the pyridine ring, requiring harsh conditions for EAS.

Nucleophilic Aromatic Substitution (NAS)

The nitro group enhances leaving-group ability in activated systems.

Reaction Type Reagents/Conditions Product Yield
MethoxylationNaOMe, CuI, DMF, 100°Ctert-Butyl 4-(6-methoxypyridin-3-yl)piperidine-1-carboxylate~60%

Mechanism :

  • Nitro group acts as a directing and activating group for methoxide attack at the para position.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings.

Reaction Type Reagents/Conditions Product Application
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O, 80°CBiaryl-substituted piperidine derivativesDrug candidate synthesis .

Challenges :

  • Steric hindrance from the Boc group may reduce coupling efficiency .

Oxidation Reactions

Oxidation targets the piperidine ring or pyridine moiety.

Reaction Type Reagents/Conditions Product Outcome
N-OxidationmCPBA, CH₂Cl₂, 0°CPiperidine N-oxide derivativeAlters polarity and reactivity.

Scientific Research Applications

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate with analogous compounds, focusing on structural features, physicochemical properties, and applications:

Compound Name Substituents on Pyridine/Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-NO₂ (pyridine), Boc (piperidine) C₁₅H₁₉N₃O₄ 305.33 Intermediate in drug synthesis; nitro group enables electrophilic substitution reactions.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-NH₂ (piperidine), pyridin-3-yl C₁₅H₂₁N₃O₂ 275.35 Amine functionality enhances nucleophilicity; used in kinase inhibitor development.
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 6-Cl (pyrazine), Boc (piperidine) C₁₄H₂₀ClN₃O₂ 297.78 Chlorine substituent increases lipophilicity; potential agrochemical precursor.
tert-Butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate 6-NHAc, 5-CH₃ (pyridine), Boc C₁₈H₂₅N₃O₃ 331.41 Acetamido group improves metabolic stability; candidate for CNS-targeting drugs.
tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate 6-Br (pyridine), 4-OH (piperidine) C₁₅H₂₁BrN₂O₃ 357.25 Bromine facilitates cross-coupling reactions; hydroxyl group enables derivatization.
tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate 6-Cl (pyridine), oxymethyl linker C₁₆H₂₃ClN₂O₃ 326.82 Chloropyridinyl ether linker enhances bioavailability; used in pesticide synthesis.

Key Structural and Functional Differences

Electronic Effects

  • Nitro vs. Amino Groups: The nitro group in the target compound reduces electron density on the pyridine ring, favoring electrophilic aromatic substitution. In contrast, the amino group in tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate increases electron density, promoting nucleophilic reactivity .

Pharmacokinetic Implications

  • Metabolic Stability : The acetamido group in ’s compound resists oxidative metabolism, making it preferable for CNS drug candidates .

Biological Activity

Tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate (CAS No. 571189-16-7) is a significant compound in medicinal chemistry, primarily recognized as a pharmaceutical intermediate for the synthesis of various therapeutic agents, including the anticancer drug Palbociclib. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₄O₄
  • Molecular Weight : 308.33 g/mol
  • Purity : Typically >97%
  • Storage Conditions : Inert atmosphere at room temperature

This compound exhibits its biological activity through multiple pathways, primarily by acting as a cyclin-dependent kinase (CDK) inhibitor. This inhibition is crucial in regulating cell cycle progression, making it a valuable compound in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
CDK InhibitionInhibits CDK4/6, leading to cell cycle arrest
Anticancer ActivityInduces apoptosis in cancer cells
GABA ModulationActs as an allosteric modulator
Protein Kinase InhibitionTargets c-Met and BACE-1 kinases

Anticancer Properties

A study demonstrated that this compound effectively inhibits the proliferation of estrogen receptor-positive breast cancer cells by inducing G1 phase arrest and apoptosis. The compound was shown to downregulate cyclin D1 and upregulate p21, a cyclin-dependent kinase inhibitor, thereby halting cell cycle progression.

GABA Modulation

Research indicates that derivatives of this compound can modulate GABA receptors, enhancing inhibitory neurotransmission. This property suggests potential applications in treating neurological disorders characterized by excitatory neurotransmitter dysregulation.

c-Met Inhibition

The compound has also been evaluated for its ability to inhibit c-Met protein kinase, which is implicated in various cancers. In vitro studies revealed that it exhibits selective inhibition against c-Met with an IC50 value in the low micromolar range, indicating its potential as a targeted therapy for tumors expressing high levels of this kinase.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments indicate that it can cause skin irritation and is harmful if ingested. Proper handling and storage conditions are essential to mitigate these risks.

Q & A

Basic: What synthetic routes are commonly used to prepare tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Nitration of Pyridine Derivatives : Introduce a nitro group to pyridine at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Piperidine Coupling : React the nitropyridine intermediate with a piperidine derivative (e.g., 4-bromo-piperidine) via Buchwald-Hartwig amination or nucleophilic substitution, using palladium catalysts or base-mediated conditions .

Boc Protection : Protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at room temperature .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to nitro group-derived fumes .
  • Emergency Measures :
    • Eye Contact : Rinse immediately with water for 15 minutes using an eyewash station .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Methodological Answer:
Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : The nitro group’s electron-withdrawing effect can induce resonance changes in the pyridine ring, altering proton environments. Use variable-temperature NMR to assess dynamic equilibria .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize charge distributions differently .
  • Impurity Profiling : Run high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to distinguish target signals from byproducts (e.g., deprotected piperidine) .

Advanced: How can reaction yields be optimized for the coupling step between nitropyridine and piperidine?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (Pd(OAc)₂, Xantphos) versus copper(I) iodide for Buchwald-Hartwig amination. Optimize ligand-to-metal ratios to reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine, but may increase nitro group decomposition. Test mixed solvents (e.g., toluene/DMF) .
  • Temperature Control : Perform reactions under reflux (80–100°C) for faster kinetics, but monitor for thermal degradation via in-situ IR .
  • Workup Strategies : Extract with ethyl acetate/water to remove unreacted starting materials. Use activated charcoal to adsorb colored impurities .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm piperidine Boc protection (δ ~1.4 ppm for tert-butyl protons) and nitropyridine aromatic protons (δ ~8.5–9.0 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at ~1520 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group) .

Advanced: What strategies mitigate instability of the nitro group during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation and moisture absorption .
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit nitro-to-nitroso oxidation .
  • Periodic Analysis : Conduct HPLC purity checks every 6 months; monitor for degradation peaks (retention time shifts) .

Basic: How to assess the compound’s solubility for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (common stock solvent) followed by serial dilution into PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .
  • LogP Estimation : Calculate partition coefficient via HPLC (C18 column, isocratic methanol/water) to predict membrane permeability .

Advanced: How can computational modeling predict reactivity of the nitropyridine moiety?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps; identify electrophilic sites (e.g., nitro group’s meta-position) prone to nucleophilic attack .
  • MD Simulations : Simulate solvation effects in water/DMSO to predict aggregation tendencies .

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